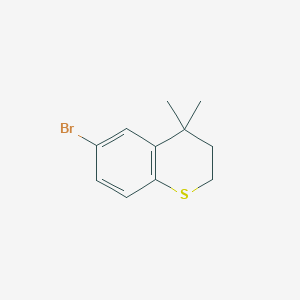

6-Bromo-4,4-diméthylthiochromane

Vue d'ensemble

Description

“6-Bromo-4,4-dimethylthiochroman” is a chemical compound with the CAS Number: 112110-44-8 . It has a molecular weight of 257.19 and its IUPAC name is 6-bromo-4,4-dimethylthiochroman . It is a solid substance and is considered an important intermediate in the preparation of some medicines .

Molecular Structure Analysis

The molecular formula of “6-Bromo-4,4-dimethylthiochroman” is C11H13BrS . The average mass is 257.190 Da and the monoisotopic mass is 255.992126 Da .

Chemical Reactions Analysis

The synthesis of “6-Bromo-4,4-dimethylthiochroman” has attracted much attention. It was first synthesized from benzenethiol and 1-bromo-3-methylbut-2-ene, which undergo cyclization and bromination . A new route was proposed in which 4-bromobenzenethiol reacts with 2-methyl-1,3-butadiene or 3-methylbut-3-en-1-yl diphenyl phosphate, and subsequently self-cyclizes . Recently, a one-pot method of preparation of “6-Bromo-4,4-dimethylthiochroman” was found which starts from bromobenzene and involves chlorosulfonation, reduction, etherization, and cyclization .

Physical And Chemical Properties Analysis

The density of “6-Bromo-4,4-dimethylthiochroman” is 1.4±0.1 g/cm^3 . It has a boiling point of 307.5±41.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.6±3.0 kJ/mol and the flash point is 139.8±27.6 °C . The index of refraction is 1.583 . The molar refractivity is 63.6±0.3 cm^3 and the molar volume is 190.3±3.0 cm^3 .

Applications De Recherche Scientifique

Applications pharmaceutiques

Le 6-Bromo-4,4-diméthylthiochromane est un intermédiaire important dans la préparation de certains médicaments . Par exemple, il est utilisé dans la synthèse de:

- Tazarotène: Un médicament utilisé pour traiter le psoriasis et l'acné .

- Antagonistes du récepteur SSRT5: Ce sont des médicaments qui inhibent le récepteur de la sérotonine 5-HT5A .

- Récepteurs rétinoïdes RAR-γ: Ce sont des récepteurs qui se lient aux rétinoïdes, qui sont des métabolites de la vitamine A. Ils jouent un rôle crucial dans la différenciation et la prolifération cellulaires .

Synthèse chimique

Le composé est synthétisé à partir du bromobenzène par une méthode monotope impliquant la chlorosulfonation, la réduction, l'éthérification et la cyclisation . Cette approche est à faible consommation et à faible pollution .

Utilisation du catalyseur

Les sous-produits des deux premières étapes du processus de synthèse sont utilisés comme catalyseur dans la troisième étape . Cette utilisation efficace des sous-produits réduit les déchets et augmente l'efficacité globale du processus de synthèse .

Impact environnemental

Par rapport à la voie précédente, cette approche est à faible consommation et à faible pollution . Cela en fait une méthode plus écologique pour la synthèse du this compound

Safety and Hazards

The safety information for “6-Bromo-4,4-dimethylthiochroman” includes the GHS07 pictogram and the signal word "Warning" . The hazard statements are H315-H319 . The precautionary statements are P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 .

Relevant Papers

The paper titled “One-pot synthesis of 6-bromo-4,4-dimethylthiochroman” published in 2012 provides a comprehensive study on the synthesis of "6-Bromo-4,4-dimethylthiochroman" . The paper discusses a one-pot method of preparation of “6-Bromo-4,4-dimethylthiochroman” which starts from bromobenzene and involves chlorosulfonation, reduction, etherization, and cyclization .

Mécanisme D'action

Target of Action

6-Bromo-4,4-dimethylthiochroman is an important intermediate in the preparation of some medicines, such as tazarotene , SSRT5 antagonists , and RAR-γ retinoid receptors . These targets play crucial roles in various biological processes, including skin health, serotonin regulation, and retinoid signaling respectively.

Mode of Action

It is known to interact with its targets to induce changes in cellular function, which can lead to therapeutic effects .

Biochemical Pathways

6-Bromo-4,4-dimethylthiochroman is involved in several biochemical pathways due to its role as a precursor in the synthesis of various drugs . The affected pathways and their downstream effects would depend on the specific drug that is synthesized using this compound.

Result of Action

The molecular and cellular effects of 6-Bromo-4,4-dimethylthiochroman’s action would depend on the specific drug that it is used to synthesize. For example, when used in the synthesis of tazarotene, it may contribute to the drug’s ability to modulate skin growth and differentiation .

Propriétés

IUPAC Name |

6-bromo-4,4-dimethyl-2,3-dihydrothiochromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrS/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNJCJQFSGXLIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCSC2=C1C=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431237 | |

| Record name | 6-BROMO-4,4-DIMETHYLTHIOCHROMAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112110-44-8 | |

| Record name | 6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112110-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-BROMO-4,4-DIMETHYLTHIOCHROMAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of the newly proposed synthesis route for 6-Bromo-4,4-dimethylthiochroman compared to previous methods?

A1: The newly proposed synthesis route for 6-Bromo-4,4-dimethylthiochroman, starting with Bromobenzene and proceeding through chlorosulfonation, reduction, thioetherification, and cyclization, offers several advantages over previous methods [, ]. Firstly, it boasts a higher yield of 88.5% []. Secondly, it utilizes milder reaction conditions, with most steps occurring below 50°C, except for the reduction step. This results in reduced energy consumption and byproduct formation []. These factors make the new route more cost-effective and environmentally friendly, highlighting its potential for industrial scale-up [].

Q2: What are the key steps involved in the synthesis of 6-Bromo-4,4-dimethylthiochroman from Bromobenzene?

A2: The synthesis of 6-Bromo-4,4-dimethylthiochroman from Bromobenzene involves a four-step process []:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

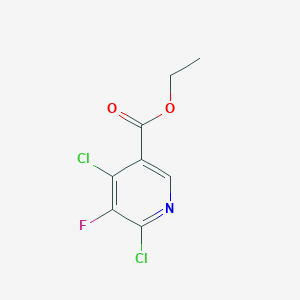

![3,5-Dichlorobenzo[d]isoxazole](/img/structure/B176822.png)